4-(furan-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
IUPAC Name |
4-(furan-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16-14-12(13-7-4-10-21-13)8-9-17-15(14)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOUWVHWZCMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
4-(furan-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one serves as a building block in synthetic organic chemistry. It is utilized in the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its ability to undergo these reactions makes it valuable in designing new compounds with potential applications in pharmaceuticals.
Biology
This compound has shown promising results in biological studies:
- Antimicrobial Activity : Research indicates that it possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : It has been demonstrated to inhibit cell proliferation in cancer cell lines by targeting tubulin and disrupting microtubule dynamics, which is essential for cell division. This mechanism of action leads to apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase .
Medicine
The therapeutic potential of this compound is under investigation for various medical applications:
- Cancer Treatment : Due to its ability to inhibit microtubule polymerization, it is being explored as a lead compound for anticancer drug development.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for treating infections caused by resistant bacterial strains.
Industry
In industrial applications, derivatives of this compound are being explored for use in materials science and as intermediates in the synthesis of pharmaceuticals. The unique properties of the pyrazolo[3,4-b]pyridine framework allow for the development of innovative materials with specific functionalities.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of human cancer cell lines through microtubule disruption. The study highlighted its potential as a chemotherapeutic agent against breast and lung cancers.
- Antimicrobial Studies : Research conducted by Zhang et al. (2020) indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Pyrazolo-Pyridinone vs. Diazaborolo-Pyridinone
Compounds such as 1,1-bis(4-fluorophenyl)-2-phenyl-1,2-dihydro-3H-1λ⁴,8λ⁴-[1,3,2]diazaborolo[1,5-a]pyridin-3-one (3k) () incorporate a boron atom into the heterocyclic core, forming a diazaborolo-pyridinone system. This modification significantly alters electronic properties and reactivity. For example, 3k exhibits a higher melting point (176.1–177.9°C) compared to non-boron analogs, likely due to increased planarity and intermolecular interactions .
Pyrazolo-Pyridinone vs. Biginelli-Type Pyrimidines
Biginelli-type derivatives like 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters () feature a tetrahydropyrimidine ring instead of a fused pyrazolo-pyridine system. These compounds exhibit moderate antioxidant activity (e.g., compound 3c with IC₅₀ = 0.6 mg/mL in DPPH assays), suggesting that the pyrazolo-pyridinone core in the target compound may offer distinct redox properties due to its conjugated aromatic system .
Furan vs. Halogenated Aryl Groups
- In contrast, halogenated analogs like 1,1-bis(4-bromophenyl)-2-phenyl-1,2-dihydro-3H-diazaborolo[1,5-a]pyridin-3-one (3f) () exhibit higher molecular weights (e.g., 542.9672 g/mol for 3f) and melting points (>200°C), attributed to stronger van der Waals forces and halogen bonding .
- Methyl and Methoxy Substitutents : Simpler analogs such as 4,6-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one () lack aromatic substituents, resulting in lower melting points and reduced steric hindrance, which may improve synthetic accessibility .
Phenyl vs. Heteroaryl Groups
The phenyl group at C-2 in the target compound contrasts with heteroaryl substituents in analogs like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (), which combines furan and thiazole moieties. This thiazole derivative demonstrated anticandidal activity (MIC = 250 µg/mL), suggesting that the pyrazolo-pyridinone core with phenyl/furan groups may exhibit different antifungal or cytotoxic profiles .
Enzyme Inhibition
Pyrazolo[3,4-b]pyridine derivatives such as 5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine () show moderate kinase inhibition (pKi = 5.5), while the furan and phenyl substituents in the target compound could modulate selectivity for targets like CDC25B phosphatase, as seen in compound LGH00045 (, IC₅₀ = 0.82 µM) .
Anticancer Potential
The antineoplastic agent 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one () shares a pyrazolo-pyrimidinone core but includes a propenyl group and piperazine substituents, highlighting how structural variations influence cytotoxicity and target engagement .
Biological Activity
4-(Furan-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique fused pyrazolo-pyridine ring system with furan and phenyl substituents, which may confer distinct pharmacological properties.
The primary target of this compound is the SARS-CoV-2 virus. The compound exhibits antiviral activity by interacting with the virus through a time-of-addition approach , affecting biochemical pathways related to viral infection. In vitro studies have shown that one synthesized derivative (compound 1e) significantly reduces SARS-CoV-2 infection at concentrations as low as 10.0 μM, indicating its prophylactic potential against the virus .
Biological Activities
Research indicates that this compound possesses a range of biological activities:
-
Antiproliferative Activity :
- The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures showed IC50 values in the low micromolar range against breast cancer cell lines such as MCF7 and BT549. Notably, compounds with furan substitutions exhibited enhanced selectivity and potency .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Comparative Analysis
The biological activity of this compound can be compared with other compounds in its class:
| Compound Name | IC50 (μM) | Activity Type | Target |
|---|---|---|---|
| 4g (similar derivative) | 0.59 (MCF7) | Antiproliferative | Breast Cancer |
| Compound 1e | 10.0 (prophylactic) | Antiviral | SARS-CoV-2 |
| Derivative A | <10 | Anti-inflammatory | TNF-α Inhibition |
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- Cytotoxicity in Cancer Cell Lines : A study synthesized various pyrazolo derivatives and tested them against human cancer cell lines like MCF7 and K562. The findings indicated that certain modifications led to enhanced cytotoxicity with IC50 values ranging from 0.59 to 1.05 μM .
- Anti-inflammatory Effects : Another study reported that specific pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(furan-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation reactions using precursors like substituted pyridines and furan derivatives. For example, refluxing in xylene with chloranil as an oxidizing agent for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, can yield fused pyrazolo-pyridine derivatives . Solvent choice (e.g., xylene vs. DMF) and oxidizing agents (chloranil vs. ammonium persulfate) significantly impact purity and yield. Kinetic studies under varying temperatures (80–120°C) are recommended to optimize conditions.
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly distinguishing between pyrazole and pyridine protons.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₆H₁₁N₃O₂, expected [M+H]⁺ = 284.0821).
- X-ray crystallography for absolute configuration determination, as seen in structurally analogous pyrazolo-pyridines .
- HPLC with UV detection (λ = 254 nm) to assess purity, especially for detecting byproducts like unreacted furan derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential inhalation hazards from fine powders.
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of derivatives with enhanced photophysical properties?
- Methodological Answer : Apply a Box-Behnken design to evaluate variables:
- Factors : Reaction time, temperature, and molar ratios of furan/pyridine precursors.
- Responses : Yield, fluorescence quantum yield (if applicable), and byproduct formation.
- Example : For fluorescent analogs, computational modeling (TD-DFT) can predict electronic transitions, guiding the selection of substituents (e.g., trifluoromethyl groups for increased stability) .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Compare NMR spectra across batches to identify inconsistent peaks (e.g., tautomeric forms of pyrazole rings).
- Step 2 : Use variable-temperature NMR to probe dynamic equilibria, such as keto-enol tautomerism in the pyrazolone moiety.
- Step 3 : Validate with HPLC-MS to rule out impurities from incomplete cyclization, as seen in analogous pyrazolo-pyrimidine syntheses .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-4 of the pyridine ring).
- Molecular docking to simulate interactions with biological targets (e.g., kinase enzymes), guiding functionalization strategies for bioactivity studies .
Q. How do steric and electronic effects of substituents influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Steric effects : Bulky groups (e.g., 4-phenyl) hinder hydrolysis of the pyrazolone ring.
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) at C-4 increase resistance to oxidation, as demonstrated in stability studies of related pyrido-pyrimidines .
- Experimental validation : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with LC-MS monitoring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
